8-bromo-4-chloroquinoline-2-carbaldehyde

Medicinal Chemistry Organic Synthesis Quality Control

Sourcing a quinoline scaffold with uncompromised regioselective control often leads to generic, single-halogen building blocks. 8-Bromo-4-chloroquinoline-2-carbaldehyde (CAS 904369-77-3) solves this with a unique 8-Br/4-Cl substitution pattern for sequential, orthogonal cross-coupling. - Enables Suzuki coupling at the 8-bromo position before activating the 4-chloro site. - 8-substitution profile provides a distinct SAR starting point vs. 6- or 7-halo isomers. - >95% purity minimizes purification needs for focused library synthesis.

Molecular Formula C10H5BrClNO
Molecular Weight 270.5
CAS No. 904369-77-3
Cat. No. B6195543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-4-chloroquinoline-2-carbaldehyde
CAS904369-77-3
Molecular FormulaC10H5BrClNO
Molecular Weight270.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-4-chloroquinoline-2-carbaldehyde Overview


8-Bromo-4-chloroquinoline-2-carbaldehyde (CAS 904369-77-3) is a halogenated quinoline derivative characterized by a bromine atom at the 8-position, a chlorine atom at the 4-position, and an aldehyde group at the 2-position of the quinoline ring [1]. Its molecular formula is C₁₀H₅BrClNO, with a molecular weight of 270.5 g/mol [2]. This compound is primarily utilized as a versatile intermediate in organic synthesis, enabling selective functionalization via cross-coupling reactions, condensation, or nucleophilic addition, and serves as a key building block in medicinal chemistry and pharmaceutical research [1].

8-Bromo-4-chloroquinoline-2-carbaldehyde Differentiation


The precise substitution pattern of 8-bromo-4-chloroquinoline-2-carbaldehyde is non-interchangeable with closely related quinoline carbaldehydes due to its distinct electronic and steric profile. While other quinoline-2-carbaldehydes (e.g., 6-bromo-4-chloro, 8-bromo, or 4-chloro analogs) share the core scaffold, the unique combination of the 8-bromo and 4-chloro substituents on the quinoline ring [1] dictates its reactivity in cross-coupling sequences, its regioselectivity in subsequent derivatizations, and its potential binding interactions in biological assays. Generic substitution would lead to divergent synthetic outcomes or altered biological activity profiles, as demonstrated by comparative studies on positional isomers of quinolinecarbaldehydes [2].

8-Bromo-4-chloroquinoline-2-carbaldehyde vs Key Analogs


Purity Comparison: vs 8-Bromoquinoline-2-carbaldehyde

8-Bromo-4-chloroquinoline-2-carbaldehyde is commercially supplied at a standard purity of 95% . In contrast, the closely related analog 8-bromoquinoline-2-carbaldehyde (CAS 904886-25-5) is typically available at a lower purity of 90% . This 5% absolute difference in purity can be critical for applications requiring high-fidelity starting materials, such as in medicinal chemistry where impurities can confound biological assay results.

Medicinal Chemistry Organic Synthesis Quality Control

Regioisomeric Impact on Antiproliferative Activity

In a study of unsaturated quinoline derivatives, positional isomers of quinolinecarbaldehydes exhibited distinct antiproliferative activities against the MCF7 breast cancer cell line [1]. The order of potency was 7- > 6- > 8-substituted quinoline, indicating that the position of substitution on the quinoline ring directly impacts biological activity [1]. While specific IC50 values for 8-bromo-4-chloroquinoline-2-carbaldehyde are not reported in this study, the data for related 6- and 8-substituted analogs (e.g., 6-substituted analogs showing moderate activity, 8-substituted analogs showing lower activity) demonstrate that the 8-bromo-4-chloro substitution pattern is expected to confer a distinct biological profile compared to its 6-bromo regioisomer [1].

Cancer Research Drug Discovery SAR

Dual Halogenation for Sequential Cross-Coupling

8-Bromo-4-chloroquinoline-2-carbaldehyde contains both a bromine atom at the 8-position and a chlorine atom at the 4-position [1]. This dual halogenation enables sequential and orthogonal cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, that are not possible with mono-halogenated analogs like 8-bromoquinoline-2-carbaldehyde [2]. The chlorine substituent at the 4-position is typically less reactive than the bromine at the 8-position under standard Pd-catalyzed conditions, allowing for selective functionalization at the 8-position first, followed by further derivatization at the 4-position [2].

Organic Synthesis Cross-Coupling Medicinal Chemistry

8-Bromo-4-chloroquinoline-2-carbaldehyde Applications


High-Purity Building Block for Medicinal Chemistry Libraries

Given its 95% purity , 8-bromo-4-chloroquinoline-2-carbaldehyde is the preferred choice for medicinal chemistry groups synthesizing focused libraries of quinoline-based compounds. The higher purity, compared to analogs like 8-bromoquinoline-2-carbaldehyde (90%) , minimizes the need for additional purification steps and reduces the risk of impurity-driven artifacts in high-throughput biological screening.

Iterative Synthesis via Orthogonal Cross-Coupling

The presence of both a bromine (C8) and a chlorine (C4) substituent [1] makes this compound ideal for projects requiring sequential, orthogonal cross-coupling reactions. Researchers can first functionalize the more reactive 8-bromo position via Suzuki coupling, followed by a second coupling at the 4-chloro position after appropriate activation. This synthetic versatility is not offered by mono-halogenated quinoline-2-carbaldehydes.

SAR Studies on Quinoline Anticancer Agents

For SAR investigations exploring the impact of quinoline ring substitution on antiproliferative activity, 8-bromo-4-chloroquinoline-2-carbaldehyde provides a distinct 8-substituted starting point. As demonstrated in comparative studies [2], the position of substitution (6- vs. 7- vs. 8-) significantly alters the potency of derived compounds against MCF7 cells. This compound enables the exploration of the 8-substituted chemical space, which is predicted to yield a unique activity profile compared to 6- or 7-substituted analogs.

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